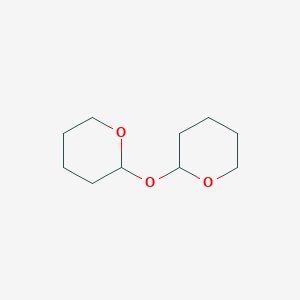











|
REACTION_CXSMILES
|
BrC1C=[CH:6][C:5](/[CH:8]=[C:9](\C)/[CH2:10][O:11][CH2:12][CH2:13]O)=CC=1.[O:16]1C=C[CH2:19][CH2:18][CH2:17]1.O.C1(C)C=CC(S(O)(=O)=[O:30])=CC=1.C(=O)([O-])O.[Na+]>C(Cl)Cl>[O:16]1[CH2:17][CH2:18][CH2:19][CH2:13][CH:12]1[O:11][CH:10]1[CH2:9][CH2:8][CH2:5][CH2:6][O:30]1 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)/C=C(/COCCO)\C
|
|
Name
|
|
|
Quantity
|
2.13 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=C(C=C1)/C=C(/COCCO)\C
|
|
Name
|
|
|
Quantity
|
1.43 mL
|
|
Type
|
reactant
|
|
Smiles
|
O1CCCC=C1
|
|
Name
|
|
|
Quantity
|
20 mg
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(O)([O-])=O.[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added to the resulting solution with ice-
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooling
|
|
Type
|
CUSTOM
|
|
Details
|
after which the resulting mixture was subjected to reaction at room temperature for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed successively with 20 ml of water and 20 ml of a saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
after which the solvent was removed by distillation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was purified by a column chromatography [Wako Silica Gel C-200, eluant: toluene:ethyl acetate (20:1 by volume)]
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(CCCC1)OC1OCCCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: PERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |